Vancomycin aglycon

Catalog No.
S581776
CAS No.
82198-76-3
M.F
C53H52Cl2N8O17
M. Wt
1143.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vancomycin aglycon

CAS Number

82198-76-3

Product Name

Vancomycin aglycon

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C53H52Cl2N8O17

Molecular Weight

1143.9 g/mol

InChI

InChI=1S/C53H52Cl2N8O17/c1-19(2)10-29(57-3)47(71)62-42-44(68)21-5-8-33(27(54)12-21)79-35-14-23-15-36(46(35)70)80-34-9-6-22(13-28(34)55)45(69)43-52(76)61-41(53(77)78)26-16-24(64)17-32(66)38(26)25-11-20(4-7-31(25)65)39(49(73)63-43)60-50(74)40(23)59-48(72)30(18-37(56)67)58-51(42)75/h4-9,11-17,19,29-30,39-45,57,64-66,68-70H,10,18H2,1-3H3,(H2,56,67)(H,58,75)(H,59,72)(H,60,74)(H,61,76)(H,62,71)(H,63,73)(H,77,78)/t29-,30+,39-,40-,41+,42-,43+,44-,45-/m1/s1

InChI Key

JHIKFOISFAQTJQ-YZANBJIASA-N

SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Synonyms

aglucovancomycin B

Canonical SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC
  • Understanding Mechanism of Action

    Researchers are continuing to investigate the precise way vancomycin aglycon disrupts bacterial cell wall synthesis. This knowledge can help identify potential targets for developing new antibiotics ().

  • Development of New Antibiotics

    Due to the increasing prevalence of antibiotic resistance, there is a critical need for novel antibiotics. Vancomycin aglycon serves as a starting point for designing and synthesizing new antibiotics with improved potency and broader spectrum activity ().

  • Reducing Nephrotoxicity

    Vancomycin use can sometimes cause kidney damage (nephrotoxicity). Researchers are exploring ways to modify vancomycin aglycon to retain its antibacterial properties while minimizing nephrotoxic side effects ().

  • Glycopeptide Resistance

    Enterococci are a type of bacteria that can develop resistance to vancomycin, termed glycopeptide resistance. Research is underway to understand how these bacteria evade vancomycin's effects and how vancomycin aglycon can be modified to overcome this resistance mechanism ().

Vancomycin aglycon is the core structure of the glycopeptide antibiotic vancomycin, which is primarily effective against Gram-positive bacteria. The aglycon form lacks the sugar moieties that are typically attached to the vancomycin molecule, making it a simpler and often more potent form. This compound plays a crucial role in the development of new antibiotics, especially in response to the rising issue of antibiotic resistance. Its unique structure consists of a complex arrangement of aromatic rings and stereocenters, contributing to its biological activity and therapeutic potential.

Limited information exists on the specific hazards of isolated vancomycin aglycon. However, considering its derivation from vancomycin, it's likely to possess similar safety concerns. Vancomycin can cause nephrotoxicity (kidney damage) and ototoxicity (hearing damage) at high doses []. As a research compound, vancomycin aglycon should be handled with care following standard laboratory safety protocols.

, including:

  • Aromatic Nucleophilic Substitution: This reaction is essential for constructing the complex ring structures found in vancomycin aglycon. Various strategies, such as ruthenium-mediated reactions, have been employed to achieve this.
  • Macrolactamization: This step facilitates the formation of cyclic structures integral to the aglycon's activity.
  • Peptide Coupling: Involves linking amino acids or other peptide fragments to enhance biological activity or modify properties.

Recent studies have explored different synthetic pathways, including total synthesis methods that utilize diastereoselective reactions to produce specific isomers of vancomycin aglycon .

Vancomycin aglycon exhibits significant antibacterial activity by inhibiting bacterial cell wall synthesis. It binds to the peptidoglycan precursor terminus N-acyl-d-Ala-d-Ala, effectively blocking the transpeptidation process necessary for cell wall integrity. This mechanism is particularly effective against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

The synthesis of vancomycin aglycon can be approached through various methods:

  • Total Synthesis: This method involves constructing the entire molecule from simpler organic compounds. Notable approaches include:
    • The use of nitro-activated aromatic nucleophilic substitution reactions to form key structural elements .
    • Macrolactamization techniques that allow for efficient cyclization and formation of the core structure .
  • Semi-synthesis: Modifications to existing vancomycin molecules can yield aglycone derivatives with enhanced properties or activities. For example, removing sugar moieties and attaching fatty acyl chains can improve efficacy against Gram-negative bacteria .

Vancomycin aglycon has several applications in medicine and research:

  • Antibiotic Development: As a backbone for designing new antibiotics, it serves as a template for modifications aimed at overcoming bacterial resistance.
  • Research Tool: It is used in studies investigating bacterial cell wall synthesis mechanisms and resistance pathways.
  • Conjugate Formation: Vancomycin aglycon can be conjugated with peptide carriers to enhance delivery and efficacy against resistant strains .

Interaction studies have revealed that vancomycin aglycon can engage in various interactions with bacterial targets:

  • Binding Affinity: Research indicates that modifications to the aglycon structure can significantly alter its binding affinity to bacterial cell wall precursors, impacting its effectiveness against different strains .
  • Synergistic Effects: Combining vancomycin aglycon with other antibiotics or agents may enhance its antibacterial activity through synergistic effects, particularly against resistant strains .

Vancomycin aglycon shares structural and functional similarities with several other glycopeptide antibiotics. Here are some notable compounds:

Compound NameUnique FeaturesComparison with Vancomycin Aglycon
TeicoplaninContains a longer fatty acid side chainMore effective against certain Gram-negative bacteria
DalbavancinFeatures a lipoglycopeptide structureEnhanced stability and activity against resistant strains
OritavancinCombines features of glycopeptides and lipoglycopeptidesBroader spectrum of activity including some Gram-negative bacteria

Vancomycin aglycon is unique due to its specific binding mechanism and structural complexity, which has made it a focus for synthetic chemists aiming to develop new antibiotics . Its ability to be modified while retaining antibacterial efficacy sets it apart from other compounds in its class.

XLogP3

-0.6

Wikipedia

Vancomycin aglycone

Dates

Modify: 2023-08-15
Gantt et al. Using simple donors to drive the equilibria of glycosyltransferase-catalyzed reactions. Nature Chemical Biology, doi: 10.1038/nchembio.638, published online 21 August 2011 http://www.nature.com/naturechemicalbiology

Explore Compound Types